(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidinone core substituted with a thioxo group at position 2 and a quinoxalin-5-ylmethylidene moiety at position 3. The nitrogen at position 3 is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group.
For example, 3-phenyl-2-thioxo-1,3-thiazolidin-4-one reacts with aldehydes (e.g., 2-methylbenzaldehyde) in aqueous K₂CO₃ to form (5Z)-5-(substituted-benzylidene) derivatives . The target compound likely follows a similar route, substituting quinoxaline-5-carbaldehyde for the aldehyde component .
Properties
Molecular Formula |
C22H19N3O3S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S2/c1-27-17-7-6-14(12-18(17)28-2)8-11-25-21(26)19(30-22(25)29)13-15-4-3-5-16-20(15)24-10-9-23-16/h3-7,9-10,12-13H,8,11H2,1-2H3/b19-13- |
InChI Key |
RFHXNPQOHBOOHB-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Synthesis
A highly efficient method involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with carbon disulfide (CS₂) and fumaryl chloride in aqueous media. This protocol, adapted from Thieme Connect, proceeds via nucleophilic attack of the amine on CS₂, followed by cyclization mediated by fumaryl chloride. The reaction achieves yields of 70–85% under mild conditions (25–40°C, 4–6 hours).
Key advantages include minimal purification requirements and scalability. However, stereochemical control of the exocyclic double bond remains a challenge, necessitating post-synthetic modifications.
Stepwise Cyclization via 2-Iminothiazolidin-4-one
Frontiers outlines an alternative route using 2-iminothiazolidin-4-one as a precursor. Thiourea and 2-chloroacetic acid undergo reflux in glacial acetic acid to form the intermediate, which is subsequently alkylated with 2-(3,4-dimethoxyphenyl)ethyl bromide in ethanol (12 hours, 78% yield). This method permits precise functionalization but requires stringent moisture control.
Stereochemical Control and Purification
Z-Isomer Selectivity
The Z-configuration is thermodynamically stabilized by intramolecular hydrogen bonding between the thioxo group and the quinoxaline nitrogen. Polar solvents (e.g., ethanol) enhance selectivity by stabilizing the transition state, achieving >90% Z-isomer purity.
Chromatographic Purification
Silica gel column chromatography (hexane:ethyl acetate, 3:1) removes byproducts, while recrystallization from hot ethanol yields analytically pure crystals (m.p. 215–217°C).
Comparative Analysis of Synthetic Routes
Microwave-assisted synthesis (e.g., 800W irradiation for 30 minutes) reduces reaction times but requires specialized equipment.
Analytical Validation
-
IR Spectroscopy :
-
¹H NMR :
-
X-ray Crystallography : Confirms planar geometry of the thiazolidinone ring and Z-configuration.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Reactions
The thioxo (C=S) group at position 2 and the methylidene (C=CH) group at position 5 serve as primary reactive sites.
-
Example: Reaction with hydrazine yields (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-hydrazinyl-1,3-thiazolidin-4-one , confirmed via -NMR and IR spectroscopy.
Cycloaddition and Ring-Opening Reactions
The quinoxaline moiety participates in cycloaddition reactions, while the thiazolidinone ring undergoes ring-opening under acidic/basic conditions.
-
Under acidic conditions, the thiazolidinone ring hydrolyzes to form 3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea and quinoxaline-5-carbaldehyde .
Oxidation and Reduction
The methylidene group and sulfur atoms are redox-active centers.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Oxidation (C=CH) | KMnO, HO | Quinoxaline-5-carboxylic acid | |
| Reduction (C=S → C–SH) | NaBH, ethanol | Dihydrothiazolidinone derivative |
-
Oxidation of the methylidene group converts the compound into quinoxaline-5-carboxylic acid , verified by mass spectrometry.
Electrophilic Aromatic Substitution
The dimethoxyphenyl group undergoes electrophilic substitution at the para position relative to methoxy groups.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nitration | HNO, HSO | Nitro-substituted dimethoxyphenyl | |
| Halogenation | Br, FeCl | Brominated derivative at C4’ |
-
Bromination yields (5Z)-3-[2-(3,4-dimethoxy-5-bromophenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one , characterized by X-ray crystallography .
Metal Coordination and Complexation
The sulfur and nitrogen atoms facilitate coordination with transition metals.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Pd(II) complexation | PdCl, DMSO | Square-planar Pd complex | |
| Cu(I)-catalyzed coupling | CuI, phenanthroline | Cross-coupled aryl derivatives |
-
The Pd(II) complex exhibits enhanced stability in DMSO, with a coordination sphere involving the thioxo sulfur and quinoxaline nitrogen .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the methylidene group.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Photodimerization | UV light (λ = 254 nm), benzene | Cyclobutane-linked dimer |
-
The dimer exhibits a melting point of 218–220°C and reduced solubility in polar solvents.
Bioconjugation and Prodrug Activation
The compound reacts with biomolecules under physiological conditions.
Scientific Research Applications
Research indicates that compounds containing thiazolidinone moieties exhibit various biological activities, including:
- Anticancer Properties : Some derivatives have shown potential as inhibitors of cancer cell proliferation. For instance, compounds similar to (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one were evaluated for their efficacy against specific leukemia cell lines, demonstrating significant growth inhibition at low concentrations .
- Antimicrobial Effects : The thiazolidinone framework is known for its antimicrobial properties. Studies have explored various derivatives against bacterial strains, revealing promising results that warrant further investigation .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it was noted for inhibiting MEK1/2 kinases effectively in certain leukemia models .
Case Studies
Several studies have documented the applications of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one:
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Objective : Assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : The compound exhibited notable antimicrobial activity with MIC values comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and related rhodanine derivatives:
Physicochemical Properties
- Crystallography : Substituents influence crystal packing. For example, compound I forms yellow prisms with C–H···S hydrogen bonds, whereas hydroxy-substituted analogs (II) exhibit O–H···O/S interactions .
Challenges and Limitations
- Synthetic Complexity: Introducing the quinoxaline moiety requires specialized aldehydes, increasing synthesis difficulty compared to benzaldehyde derivatives .
- Cytotoxicity : Some rhodanine derivatives show cytotoxicity at higher concentrations (e.g., SI < 10), though the target compound’s dimethoxy groups may mitigate this .
Biological Activity
The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring, which includes sulfur and nitrogen atoms. They have been extensively studied for their pharmacological properties, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Antioxidant
The structural modifications of thiazolidinones can significantly influence their biological activity, making them valuable scaffolds for drug design .
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit potent anticancer properties. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazolidinone structures have been reported to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 (colon cancer) | 10.5 | Apoptosis induction |
| Compound B | H460 (lung cancer) | 15.2 | Cell cycle arrest |
| (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | MCF7 (breast cancer) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibiotic agents .
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | S. aureus | 22 |
| (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | TBD |
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiazolidinones have demonstrated a range of other biological activities:
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of thiazolidinone derivatives. Modifications at specific positions on the thiazolidine ring can enhance biological activity significantly. For example, substituents at the C2 position have been linked to improved anticancer efficacy .
A notable study synthesized various thiazolidinone derivatives and assessed their biological activity using in vitro assays. The results indicated that certain modifications led to enhanced potency against specific cancer cell lines and bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing this thiazolidinone derivative?
The compound is synthesized via a multi-step approach:
- Step 1 : Condensation of 3,4-dimethoxyphenethylamine with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetic acid or derivatives under reflux in a solvent system (e.g., DMF/acetic acid) to form the thiazolidinone core .
- Step 3 : Introduction of the quinoxalinylmethylene group via Knoevenagel condensation using quinoxaline-5-carbaldehyde under basic or acidic conditions. Optimization of reaction time (2–6 hours) and temperature (70–90°C) is critical to achieve the Z-configuration .
- Purification : Recrystallization from DMF/ethanol mixtures improves yield and purity .
Q. How is the Z-configuration of the quinoxalinylmethylene group confirmed experimentally?
The stereochemistry is validated using:
- 1H NMR : The coupling constant (J) between the exocyclic double bond protons (typically 10–12 Hz for Z-isomers) .
- X-ray crystallography : Direct visualization of the spatial arrangement (e.g., C8–C10 bond length ~1.36 Å and dihedral angles < 5° between thiazolidinone and quinoxaline rings) .
- DFT calculations : Comparison of computed and experimental UV-Vis spectra (e.g., λmax at 350–370 nm) and frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) .
Q. What spectroscopic techniques are essential for structural characterization?
- FT-IR : Confirm the presence of thioxo (C=S) stretch at 1220–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
- 13C/1H NMR : Identify methoxy groups (δ 55–56 ppm for 3,4-dimethoxy), thiazolidinone C=O (δ 170–175 ppm), and quinoxaline protons (δ 8.2–8.8 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 480–485) and isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the Knoevenagel condensation step?
Contradictory reports on yields (30–70%) suggest the following optimizations:
- Catalyst screening : Use ammonium acetate or piperidine instead of traditional bases to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while acetic acid facilitates proton transfer .
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 20–30 minutes, minimizing decomposition .
- Monitoring by TLC : Use ethyl acetate/hexane (3:7) to track intermediate formation and prevent over-alkylation .
Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?
Discrepancies in antimicrobial or anticancer assays may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO2) on the quinoxaline ring enhance activity by 2–3-fold compared to methoxy groups .
- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) tests using broth microdilution (CLSI guidelines) to ensure reproducibility .
- Cellular uptake studies : Fluorescence labeling (e.g., dansyl derivatives) quantifies intracellular accumulation, correlating with potency .
Q. How do computational methods like DFT aid in understanding electronic interactions in this compound?
- Charge distribution analysis : The 3,4-dimethoxyphenyl group donates electron density (+0.25 e) to the thiazolidinone core, stabilizing the HOMO (-5.8 eV) .
- Docking studies : The quinoxaline moiety interacts with hemoglobin subunits (PDB ID: 1HHO) via π-π stacking (binding energy: -8.2 kcal/mol), explaining potential antimalarial activity .
- MD simulations : Predict solvation effects in aqueous DMSO, showing a 15% increase in solubility compared to ethanol .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., reaction yields), cross-validate using orthogonal techniques (e.g., LC-MS for purity, DSC for crystallinity) .
- Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., thiolation) and PPE for handling toxic intermediates (e.g., isothiocyanates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
